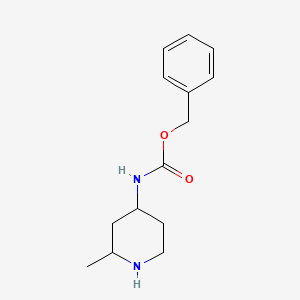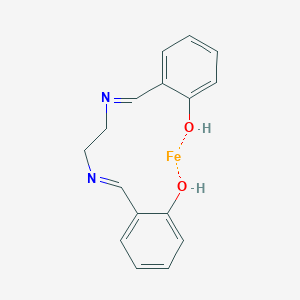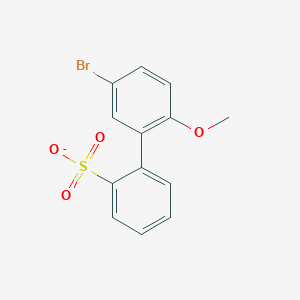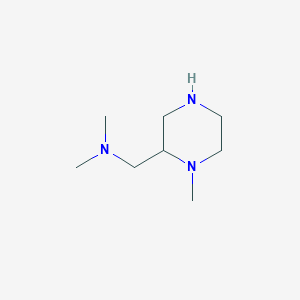![molecular formula C27H33NO8 B13828563 [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 302543-78-8](/img/structure/B13828563.png)
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate is a complex organic compound with a unique structure that includes various functional groups such as methoxy, nitrooxy, and propanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxy Group: This can be achieved through methylation of a phenolic precursor using methyl iodide and a base such as potassium carbonate.
Introduction of the Nitrooxy Group: This step involves the nitration of a suitable intermediate, followed by the formation of the nitrooxy group using nitric acid and a suitable alcohol.
Formation of the Propanoate Group: This can be done through esterification of a carboxylic acid precursor with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrooxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrooxy group, converting it to an amine or hydroxylamine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of nitrooxy and methoxy groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. Its unique structure may offer therapeutic benefits in treating certain diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of [2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The methoxy group can influence the compound’s solubility and bioavailability, while the propanoate group can interact with enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate: This compound is unique due to its combination of functional groups.
This compound: Similar compounds include those with variations in the length of the alkyl chain or different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
302543-78-8 |
|---|---|
Fórmula molecular |
C27H33NO8 |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C27H33NO8/c1-19(2)17-21-7-11-23(12-8-21)20(3)27(30)36-24-13-9-22(18-25(24)33-4)10-14-26(29)34-15-5-6-16-35-28(31)32/h7-14,18-20H,5-6,15-17H2,1-4H3/b14-10+ |
Clave InChI |
VINRSRALGHVXRS-GXDHUFHOSA-N |
SMILES isomérico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=C(C=C(C=C2)C=CC(=O)OCCCCO[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)


![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

